1-benzyl-4-(2-methylpyrimidin-4-yl)piperazin-2-one
Description
1-Benzyl-4-(2-methylpyrimidin-4-yl)piperazin-2-one is a piperazinone derivative characterized by a benzyl group at the 1-position and a 2-methylpyrimidin-4-yl substituent at the 4-position of the piperazinone ring. Piperazinone derivatives are frequently explored for their bioisosteric properties and ability to mimic bioactive scaffolds, such as imidazole-containing inhibitors (e.g., L-778,123 and tipifarnib) . Modifications to the pyrimidine and benzyl groups are critical for optimizing cytotoxicity, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
1-benzyl-4-(2-methylpyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-17-8-7-15(18-13)19-9-10-20(16(21)12-19)11-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJJLDUXQRHVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(C(=O)C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(2-methylpyrimidin-4-yl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution with Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Introduction of the Pyrimidine Moiety: The 2-methylpyrimidin-4-yl group can be attached through a nucleophilic aromatic substitution reaction involving a suitable pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(2-methylpyrimidin-4-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and pyrimidine groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution; pyrimidine derivatives for aromatic substitution.
Major Products
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Various substituted piperazine derivatives depending on the substituents used.
Scientific Research Applications
1-benzyl-4-(2-methylpyrimidin-4-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(2-methylpyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
1-Benzyl-4-(2-Cyclopropylpyrimidin-4-yl)Piperazin-2-One (BJ50591)
- Structure : Differs by a cyclopropyl group instead of a methyl group at the pyrimidine 2-position .
- Molecular Formula : C₁₈H₂₀N₄O (MW: 308.38) vs. the target compound’s C₁₇H₁₈N₄O (MW: 294.35).
- No direct activity data for BJ50591 are provided, but similar compounds show substituent-dependent cytotoxicity .
Guanidine-Substituted Piperazinone (Compound 7g)
- Structure : Features a guanidine group at the terminal position instead of a benzyl-pyrimidinyl system .
- Activity : Demonstrated superior cytotoxicity (IC₅₀ < 10 µM) against cancer cell lines compared to doxorubicin, with minimal toxicity to healthy cells .
- Implications : The electron-rich guanidine moiety may enhance target interaction, suggesting that the target compound’s methylpyrimidine group might offer a balance between potency and selectivity.
BACE1 Inhibitors with Piperazine Fragments
- Examples : Compounds with 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole or benzyl-piperazine groups .
- Activity: IC₅₀ values ranged from 19.66 to >50 µM, highlighting that even minor substituent changes (e.g., sulfonyl vs. benzyl) reduce inhibitory potency by up to 42.8% .
Data Table: Comparative Analysis of Piperazinone Derivatives
Biological Activity
1-benzyl-4-(2-methylpyrimidin-4-yl)piperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a benzyl group and a 2-methylpyrimidin-4-yl moiety. Its synthesis typically involves:
- Formation of the Piperazine Ring : Cyclization of suitable diamines with dihaloalkanes under basic conditions.
- Substitution with Benzyl Group : Nucleophilic substitution using benzyl halides.
- Introduction of the Pyrimidine Moiety : Nucleophilic aromatic substitution involving pyrimidine derivatives.
These methods can be optimized for industrial production to enhance yield and purity through continuous flow reactors and careful selection of catalysts and solvents .
The biological activity of 1-benzyl-4-(2-methylpyrimidin-4-yl)piperazin-2-one is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, blocking substrate access. In receptor studies, it can function as either an agonist or antagonist, influencing various signal transduction pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been utilized in studies aimed at inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism often involves disrupting cellular processes essential for bacterial survival .
Antiviral Activity
The antiviral potential of 1-benzyl-4-(2-methylpyrimidin-4-yl)piperazin-2-one has been explored in several studies, showing efficacy against various viral pathogens. This activity is believed to arise from the compound's ability to interfere with viral replication processes or inhibit viral entry into host cells .
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro, particularly against human cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle progression .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| CaCo-2 (Colon Cancer) | 20 |
| MCF7 (Breast Cancer) | 25 |
Case Studies
Several case studies highlight the biological effects of 1-benzyl-4-(2-methylpyrimidin-4-yl)piperazin-2-one:
- Anticancer Study : In a study involving human cervical cancer cells (HeLa), the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism involved apoptosis induction through caspase activation .
- Antimicrobial Research : A study reported that the compound effectively inhibited the growth of multi-drug resistant bacteria, showcasing its potential as a novel antibiotic agent .
- Antiviral Investigation : Research found that the compound could reduce viral load in infected cell cultures by over 50%, suggesting its utility in treating viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
